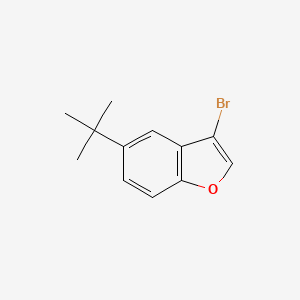![molecular formula C22H21BN2O4 B13687553 5-Formyl-2-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]-1,3-benzoxazole-7-carbonitrile](/img/structure/B13687553.png)
5-Formyl-2-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]-1,3-benzoxazole-7-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Formyl-2-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-benzoxazole-7-carbonitrile is a complex organic compound that features a benzoxazole core, a formyl group, a carbonitrile group, and a boronic ester moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Formyl-2-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-benzoxazole-7-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:
Formation of the Benzoxazole Core: This can be achieved by cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic conditions.
Introduction of the Boronic Ester Group: This step involves the borylation of an aryl halide using a palladium-catalyzed Suzuki-Miyaura coupling reaction with bis(pinacolato)diboron.
Formylation and Cyanation: The formyl group can be introduced via a Vilsmeier-Haack reaction, and the cyanation can be achieved using a Sandmeyer reaction or similar methods.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for purification and analysis.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The boronic ester group can undergo various substitution reactions, such as Suzuki-Miyaura coupling, to introduce different aryl or vinyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Palladium catalysts, bis(pinacolato)diboron, and various aryl or vinyl halides.
Major Products
Oxidation: 5-Carboxy-2-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-benzoxazole-7-carbonitrile.
Reduction: 5-Hydroxymethyl-2-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-benzoxazole-7-carbonitrile.
Substitution: Various aryl or vinyl derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, this compound can be used as a building block for the construction of more complex molecules. Its boronic ester group makes it particularly useful in Suzuki-Miyaura coupling reactions, which are widely used in the synthesis of biaryl compounds.
Biology and Medicine
The compound’s structural features suggest potential applications in medicinal chemistry. The benzoxazole core is a common motif in many bioactive molecules, and the boronic ester group can be used to create enzyme inhibitors, particularly protease inhibitors.
Industry
In materials science, this compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to undergo various chemical modifications makes it a versatile component in the design of new materials.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific application. In the context of enzyme inhibition, the boronic ester group can form reversible covalent bonds with the active site of enzymes, particularly serine proteases, thereby inhibiting their activity. The benzoxazole core can interact with various biological targets through hydrogen bonding and π-π stacking interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Thiophene-2-boronic acid pinacol ester
- N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
Uniqueness
What sets 5-Formyl-2-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-benzoxazole-7-carbonitrile apart is its combination of functional groups, which provides a unique set of chemical reactivity and potential applications. The presence of both a boronic ester and a benzoxazole core in the same molecule is relatively rare and offers opportunities for multifunctional applications in various fields.
Propiedades
Fórmula molecular |
C22H21BN2O4 |
|---|---|
Peso molecular |
388.2 g/mol |
Nombre IUPAC |
5-formyl-2-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-benzoxazole-7-carbonitrile |
InChI |
InChI=1S/C22H21BN2O4/c1-13-16(7-6-8-17(13)23-28-21(2,3)22(4,5)29-23)20-25-18-10-14(12-26)9-15(11-24)19(18)27-20/h6-10,12H,1-5H3 |
Clave InChI |
ZXCIOUAMVFDYQS-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C3=NC4=CC(=CC(=C4O3)C#N)C=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Oxa-9-thiaspiro[5.5]undecane-4-carbaldehyde](/img/structure/B13687478.png)











![6,8-Dibromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13687544.png)
![Pyridine, 2,6-bis[(4R)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]-](/img/structure/B13687545.png)
